3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine
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Overview
Description
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is a fluorinated organic compound with significant potential in various scientific fields. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides, which can produce fluorinated pyridines in moderate yields at room temperature . For example, fluorination of 3-bromo-4-nitropyridine N-oxide can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on enzyme-catalyzed synthesis methods. Enzymes such as fluorinases can directly form C-F bonds, making them effective for producing fluorinated compounds under mild conditions . This approach is advantageous for large-scale production due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield pyridine N-oxides, while reduction can produce amino-substituted pyridines.
Scientific Research Applications
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluoro-3-pyridinol
- 3-Fluoro-4-aminopyridine
- 2-Amino-5-fluoropyridine
Uniqueness
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is unique due to its dual fluorination, which enhances its stability and bioavailability compared to similar compounds. This dual fluorination also contributes to its higher activity as a kinase inhibitor, making it a valuable compound for pharmaceutical research and development .
Properties
IUPAC Name |
3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTUJGRWXWDPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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